Bis(neopentyl glycolato)diboron

Description

The exact mass of the compound Bis(neopentylglycolato)diboron is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

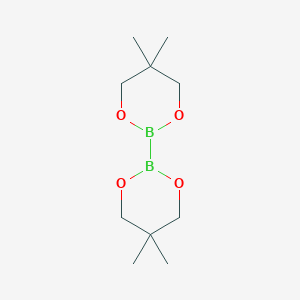

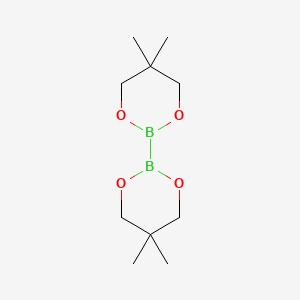

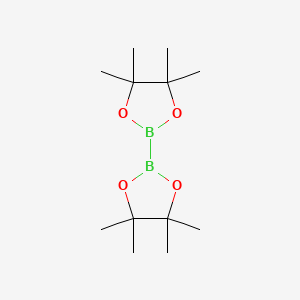

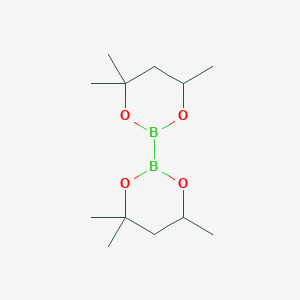

Structure

2D Structure

Properties

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNDJMCSXOXBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370207 | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201733-56-4 | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201733-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201733564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU2GUX2HET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(neopentyl glycolato)diboron (CAS: 201733-56-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, with the CAS number 201733-56-4, is a pivotal organoboron compound in modern organic synthesis.[1] This white to off-white solid has gained significant traction as a robust and efficient reagent for the preparation of boronic acid esters, which are key intermediates in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[2][3] Its unique structural features, conferred by the neopentyl glycolato ligands, offer enhanced stability, solubility, and reactivity, positioning it as a valuable tool in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][4]

This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis and experimental protocols for its application, and a discussion of its relevance in the development of biologically active compounds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 201733-56-4 | [2] |

| Molecular Formula | C₁₀H₂₀B₂O₄ | [1] |

| Molecular Weight | 225.89 g/mol | [2] |

| Appearance | White to off-white solid/crystal powder | [1] |

| Melting Point | 180.5-184.5 °C (lit.) | [2] |

| Boiling Point | 214.3 ± 7.0 °C (Predicted) | [5] |

| Density | ~1 g/mL | [1] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate (B1210297). | [5] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 200 MHz) | δ 0.94 (s, 12H), 3.58 (s, 8H) | [5] |

| ¹³C NMR (CDCl₃, 50 MHz) | δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂) | [5] |

Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for its accessibility in research and development. Two common procedures are outlined below.

Experimental Protocol 1: From Tetrakis(dimethylamino)diboron (B157049)

This protocol describes a high-yield synthesis from tetrakis(dimethylamino)diboron and 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[3]

Materials:

-

Tetrakis(dimethylamino)diboron (52.65 mmol, 9.89 g)

-

2,2-dimethyl-1,3-propanediol (100 mmol, 10.42 g)

-

Toluene (B28343) (40 mL)

Procedure:

-

To a solution of 2,2-dimethyl-1,3-propanediol in toluene at room temperature, slowly add tetrakis(dimethylamino)diboron.

-

Heat the reaction mixture to 105 °C. The evolution of dimethylamine (B145610) gas will be observed starting at approximately 85 °C.

-

Maintain the reaction at 105 °C for 60 minutes.

-

Remove the toluene solvent by distillation under reduced pressure to yield a white solid.

-

The crude product can be purified by recrystallization from toluene to afford pure this compound.

Experimental Protocol 2: From Tetrahydroxydiboron (B82485)

This alternative method utilizes tetrahydroxydiboron as the boron source.[5]

Materials:

-

Tetrahydroxydiboron (7.50 mmol, 672 mg)

-

2,2-dimethyl-1,3-propanediol (15.0 mmol, 1.56 g)

-

Potassium acetate (KOAc) (18.7 mmol, 1.84 g)

-

Toluene or Tetrahydrofuran (THF) (25 mL)

Procedure:

-

Suspend tetrahydroxydiboron, 2,2-dimethyl-1,3-propanediol, and potassium acetate in either toluene or THF.

-

Stir the reaction mixture at 80 °C for 0.5 to 2 hours, monitoring for the complete consumption of starting materials.

-

Upon completion, the product can be isolated and purified.

Applications in Organic Synthesis: Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a superior borylating agent in the Miyaura borylation reaction, which typically precedes a Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.[2] This reagent has been shown to be particularly effective for the synthesis of sterically hindered arylboronic acids.[2] The resulting neopentyl glycol boronate esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato ester counterparts.[2]

General Experimental Protocol: One-Pot Miyaura Borylation and Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a one-pot borylation/Suzuki coupling reaction, a highly efficient method that avoids the isolation of the intermediate boronic ester.[6][7]

Materials:

-

Aryl or vinyl halide (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄) (1-5 mol%)

-

Base for borylation (e.g., KOAc) (1.5 - 3.0 eq)

-

Aryl or vinyl halide/triflate for coupling (1.0 eq)

-

Base for coupling (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Water

Procedure:

Step 1: Miyaura Borylation

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the first aryl/vinyl halide, this compound, the palladium catalyst, and the borylation base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture (typically 80-110 °C) and stir until the borylation is complete (monitor by TLC or GC-MS).

Step 2: Suzuki-Miyaura Cross-Coupling 4. Cool the reaction mixture to room temperature. 5. Add the second aryl/vinyl halide/triflate, the coupling base, and a small amount of water. 6. Reheat the mixture (typically 80-120 °C) and stir until the cross-coupling is complete. 7. Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. 8. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Role in Drug Discovery and Development

While this compound itself is a synthetic reagent, it plays a crucial role in the synthesis of biologically active molecules.[1] Organoboron compounds, particularly those containing a boronic acid or boronate ester functional group, have garnered significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8][9][10]

Boronic acids are known to act as inhibitors of various enzymes, with serine proteases being a prominent target.[11] The boron atom, with its empty p-orbital, can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes, leading to their inhibition.[11] This mechanism of action has been exploited in the development of several therapeutic agents.[12]

Although there is no direct evidence of this compound or its simple esters being involved in specific signaling pathways, it is a key building block for creating more complex molecules that can interact with biological targets. For instance, molecules synthesized using this reagent could be designed to inhibit enzymes that are part of critical signaling cascades in diseases such as cancer or inflammatory conditions.

Generalized Mechanism of Action: Serine Protease Inhibition

The following diagram illustrates the general mechanism by which a boronic acid-containing molecule, which can be synthesized from a boronate ester prepared using this compound, can inhibit a serine protease.

Caption: Generalized serine protease inhibition by a boronic acid.

Experimental Workflows

Workflow for the Synthesis of a Biaryl Compound

The following diagram illustrates a typical experimental workflow for the synthesis of a biaryl compound using a one-pot borylation/Suzuki coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [commonorganicchemistry.com]

- 3. This compound | 201733-56-4 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Bis(neopentyl glycolato)diboron

For Researchers, Scientists, and Drug Development Professionals

Bis(neopentyl glycolato)diboron, also known as 5,5,5′,5′-Tetramethyl-2,2′-bi-1,3,2-dioxaborinane, is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1] Its role as a boronating agent in cross-coupling reactions, particularly for the formation of carbon-carbon bonds, makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core physical properties, supported by experimental protocols and data visualizations.

Core Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline solid.[1][3][4][5] It is recognized for being more efficient than the commonly used bis(pinacolato)diboron (B136004) for synthesizing sterically hindered ortho-substituted arylboronic acids.[2] Furthermore, the resulting neopentylato boronic esters are more readily hydrolyzed to boronic acids than their pinacolato counterparts.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₂₀B₂O₄ |

| Molecular Weight | 225.89 g/mol |

| Melting Point | 180.5-184.5 °C (lit.) |

| Boiling Point | 214.3 ± 7.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Refractive Index | 1.427 |

| Flash Point | 83.4 ± 18.2 °C |

| Appearance | White to off-white solid/crystal powder |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. Soluble in organic solvents like ethanol (B145695) and dimethylformamide.[3][6][7] |

| Storage Conditions | 0-8 °C, under inert atmosphere.[3][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in research.

Synthesis Protocol

A common method for synthesizing this compound involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[4][5][6]

Materials:

-

Tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol)

-

2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol)

-

Toluene (B28343) (40 mL)

Procedure:

-

A solution of 2,2-dimethyl-1,3-propanediol in toluene is prepared in a reaction vessel at room temperature.[4][5]

-

Tetrakis(dimethylamino)diborane is added to the solution over a period of two minutes.[5][6]

-

The reaction mixture is then heated to 105 °C. The evolution of dimethylamine (B145610) gas is observed starting at approximately 85 °C.[5][6]

-

The mixture is maintained at 105 °C for 60 minutes to ensure the reaction goes to completion.[4][5]

-

After the reaction period, the toluene solvent is removed under reduced pressure, yielding a white solid as the crude product (11.39 g, 95.8% yield).[4][5]

-

The crude product can be purified by recrystallization from toluene to obtain pure this compound.[5][6]

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the structure of the synthesized compound.

-

¹H NMR (200 MHz, CDCl₃): The proton NMR spectrum shows two characteristic signals: a singlet at δ 0.94 ppm corresponding to the 12 protons of the four methyl groups, and a singlet at δ 3.58 ppm corresponding to the 8 protons of the four methylene (B1212753) groups.[4][5]

-

¹³C NMR (50 MHz, CDCl₃): The carbon NMR spectrum displays three signals: δ 22.3 ppm (for the four methyl carbons), δ 31.9 ppm (for the two quaternary carbons), and δ 71.7 ppm (for the four methylene carbons).[4][5]

2. Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. The observed range for this compound is consistently reported as 180.5-184.5 °C.[2][6][8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [commonorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 201733-56-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound - Career Henan Chemical Co. % [coreychem.com]

- 8. 201733-56-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Bis(neopentyl glycolato)diboron molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bis(neopentyl glycolato)diboron, a key reagent in organic synthesis.

Core Molecular Data

This compound is an organic boron compound widely utilized in chemical synthesis.[1][2] Its fundamental molecular and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C10H20B2O4 |

| Molecular Weight | 225.89 g/mol |

| CAS Number | 201733-56-4 |

| Appearance | White to off-white solid |

| Melting Point | 180.5-184.5 °C |

| Boiling Point | 214.3 ± 7.0 °C |

Chemical Structure and Nomenclature

This compound, also known by its systematic name 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, is a diboron (B99234) reagent.[1]

Logical Relationship: From Structure to Application

The unique structure of this compound underpins its utility as a borylating agent in organic chemistry, particularly in the formation of boronic esters.

Caption: Logical flow from molecular properties to the primary application of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been established. Two common methods are outlined below.

Method 1: Reaction of Tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol

This procedure involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol in a suitable solvent, such as toluene (B28343).

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via Method 1.

Method 2: Reaction involving Tetrahydroxydiboron

This alternative synthesis route utilizes tetrahydroxydiboron, neopentyl glycol, and potassium acetate (B1210297) (KOAc) in a solvent like toluene or tetrahydrofuran (B95107) (THF).[2][3]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via Method 2.

References

The Solubility of Bis(neopentyl glycolato)diboron: A Technical Guide for Researchers

Abstract

Bis(neopentyl glycolato)diboron, often abbreviated as B₂nep₂, is a key reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed borylation reactions to form boronate esters. These esters are crucial intermediates in the construction of complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of B₂nep₂ in various organic solvents is paramount for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and illustrates its application in synthetic workflows relevant to drug discovery.

Introduction to this compound (B₂nep₂)

This compound is a white to off-white solid organic boron compound with the chemical formula C₁₀H₂₀B₂O₄ and a molecular weight of 225.89 g/mol .[1][2] It serves as a robust and efficient source of a diboron (B99234) moiety for the synthesis of neopentyl glycol boronate esters.[3] Compared to its more common counterpart, bis(pinacolato)diboron (B136004) (B₂pin₂), B₂nep₂ has been shown to be more efficient for the synthesis of sterically hindered ortho-substituted arylboronic acids.[3] Furthermore, the resulting neopentyl boronate esters are often more readily hydrolyzed to their corresponding boronic acids, which can be advantageous in subsequent synthetic steps.[3] Given its utility in creating building blocks for drug candidates, a thorough understanding of its physical properties, especially solubility, is essential for laboratory and industrial applications.

Solubility Profile of B₂nep₂

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents. This information is summarized in the table below. The compound is noted to be sensitive to moisture, and its handling should be conducted under inert conditions where possible.[4][5]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference(s) |

| Ethanol | Easily Soluble | [1] |

| Dimethylformamide (DMF) | Easily Soluble | [1] |

| Chloroform (B151607) | Sparingly / Slightly Soluble | [1][4][6] |

| Ethyl Acetate | Slightly Soluble | [1][4][6] |

| Water | Sensitive / Reacts | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following methodology outlines a gravimetric and titrimetric approach to determine the solubility of B₂nep₂ in a given organic solvent at a specific temperature. This protocol is based on established methods for determining the solubility of boron-containing compounds.[7][8]

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water/oil bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (PTFE, 0.2 μm)

-

Inert gas supply (Nitrogen or Argon)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Mannitol

-

Bromocresol green or another suitable indicator

-

Buret (Class A)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of B₂nep₂ to a known volume of the anhydrous organic solvent in a sealed flask under an inert atmosphere. An excess is confirmed by the presence of undissolved solid.

-

Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, use a syringe fitted with a PTFE filter.

-

Transfer the aliquot to a pre-weighed flask.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the aliquot under reduced pressure.

-

Once the solvent is fully removed, weigh the flask containing the dried B₂nep₂ residue.

-

Calculate the mass of the dissolved solid and determine the solubility in g/100 mL or other suitable units.

-

-

Titrimetric Analysis (Alternative/Confirmatory):

-

The boronic ester can be hydrolyzed to boronic acid, which can then be titrated.

-

To the collected aliquot, add a defined amount of water to hydrolyze the ester.

-

Add a few drops of a suitable indicator.

-

Titrate the solution with a standardized solution of HCl.[9] The tetraborate (B1243019) ion formed during hydrolysis reacts with HCl.

-

The concentration of the boron species can be calculated from the titration volume, which relates back to the concentration of B₂nep₂.

-

The workflow for this experimental determination is visualized in the diagram below.

Caption: Experimental workflow for determining the solubility of B₂nep₂.

Applications in Synthetic Chemistry & Drug Development

B₂nep₂ is primarily used as a borylating agent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Role in Pd-Catalyzed Borylation

The reaction, often a variation of the Suzuki-Miyaura coupling, involves the conversion of an aryl halide or triflate into a more versatile aryl neopentylboronate ester. This intermediate can then be used in subsequent coupling reactions to build molecular complexity.

Caption: General scheme for a Pd-catalyzed borylation reaction using B₂nep₂.

Relevance to Drug Discovery Pathways

Boron-containing compounds have emerged as significant pharmacophores in drug development. The landmark approval of Bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, spurred immense interest in boron chemistry.[10] Boron's unique ability to form reversible covalent bonds makes it an attractive element for enzyme inhibitors.

B₂nep₂ serves as a critical tool to synthesize the boronate ester precursors of these potentially therapeutic agents. For instance, a complex molecule designed to inhibit a specific signaling pathway, such as the Hippo signaling pathway implicated in some cancers, could be synthesized using a B₂nep₂-derived intermediate.[11]

Caption: Conceptual role of B₂nep₂ in the drug discovery pipeline.

Conclusion

While quantitative solubility data for this compound remains sparse in the public domain, its qualitative profile indicates good solubility in polar aprotic and protic solvents like DMF and ethanol, and limited solubility in less polar solvents such as chloroform and ethyl acetate. For researchers requiring precise data for process development or reaction modeling, the experimental protocol provided in this guide offers a reliable method for its determination. As a key borylating agent, B₂nep₂ is an indispensable tool in the synthesis of complex organic molecules, playing a vital upstream role in the discovery and development of novel, boron-containing therapeutics.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [commonorganicchemistry.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 201733-56-4 [chemicalbook.com]

- 6. This compound - Career Henan Chemical Co. % [coreychem.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. alameda.edu [alameda.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Unveiling Bis(neopentyl glycolato)diboron: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, a key reagent in modern organic synthesis, has emerged as a valuable tool for the construction of carbon-boron and carbon-carbon bonds. Its unique structural features and reactivity profile have made it a preferred alternative to other diboron (B99234) reagents in various applications, particularly in the realm of catalysis and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols and a comprehensive summary of its key properties.

Historical Context and Discovery

The precise origin of this compound is rooted in the broader development of diboron(4) compounds. While the exploration of molecules containing boron-boron bonds dates back to the early 20th century, the surge in their synthetic utility is a more recent phenomenon. A comprehensive 2016 review on diboron(4) compounds by Neeve, Marder, and colleagues provides significant context for the development of reagents like this compound.

The earliest public disclosure of the synthesis of this compound appears in the patent literature. A key patent, WO2004/76467 , filed in 2004, describes the preparation of this compound, highlighting its potential utility in organic synthesis. This patent laid the groundwork for its subsequent adoption and exploration by the wider scientific community.

Further academic elucidation of the synthesis and characterization of this compound and related compounds can be traced to the work of Marder and colleagues. A notable publication that discusses the synthesis of various diboron compounds, including the neopentyl glycol derivative, is a 1997 paper in Inorganic Chemistry by Nguyen, Marder, and others, titled "Synthesis and Characterization of Diboron(4) Compounds. Molecular Structures of B2(NMe2)4, B2eg2, B2neop2, and B2pin2 (eg = OCH2CH2O; neop = OCH2CMe2CH2O; pin = OCMe2CMe2O)". This paper provided a detailed account of the synthesis and structural analysis of this compound, contributing significantly to its establishment as a well-characterized and accessible reagent.

Physicochemical Properties

This compound is a white, crystalline solid that is relatively stable to air and moisture, a key advantage over many other organoboron reagents. This stability facilitates its handling and storage in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀B₂O₄ | [1] |

| Molecular Weight | 225.89 g/mol | [1] |

| Melting Point | 180.5-184.5 °C | [2][3][4] |

| Boiling Point | 214.3 ± 7.0 °C (Predicted) | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate | [2] |

Spectroscopic Data

The structural identity of this compound is routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ¹H NMR | 0.94 ppm | singlet | CDCl₃ | [3][5] |

| 3.58 ppm | singlet | CDCl₃ | [5] | |

| ¹³C NMR | 22.3 ppm | CDCl₃ | [5] | |

| 31.9 ppm | CDCl₃ | [5] | ||

| 71.7 ppm | CDCl₃ | [5] |

Experimental Protocols

The most widely adopted and seemingly original method for the synthesis of this compound involves the reaction of tetrakis(dimethylamino)diboron (B157049) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[2][3][5]

Synthesis of this compound

Materials:

-

Tetrakis(dimethylamino)diboron

-

2,2-dimethyl-1,3-propanediol (neopentyl glycol)

-

Standard laboratory glassware for inert atmosphere synthesis

Procedure:

-

To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in toluene (40 mL) at room temperature is added tetrakis(dimethylamino)diboron (9.89 g, 52.65 mmol) over a period of 2 minutes.[2]

-

The reaction mixture is then heated to 105 °C. The evolution of dimethylamine (B145610) gas is typically observed to begin at approximately 85 °C.[2]

-

The mixture is maintained at 105 °C for 60 minutes.[2]

-

After the reaction is complete, the toluene is removed under reduced pressure to yield a white solid.[2]

-

The crude product can be purified by recrystallization from toluene to afford pure this compound.[2]

Expected Yield: 95.8% (crude), 54.5% (after recrystallization)[3]

Key Applications and Reaction Pathways

This compound is a versatile reagent, most notably employed in palladium-catalyzed Miyaura borylation reactions and Suzuki-Miyaura cross-coupling reactions.[6] It serves as an efficient source of a boryl group for the formation of boronate esters, which are key intermediates in the synthesis of complex organic molecules.

One of the significant advantages of this compound over the more commonly used bis(pinacolato)diboron (B136004) (B₂pin₂) is its enhanced reactivity in certain transformations. This is particularly evident in the synthesis of sterically hindered arylboronic acids. The neopentyl glycolato-derived boronic esters are also more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts.

Conclusion

This compound has solidified its position as a cornerstone reagent in synthetic organic chemistry. Its discovery, driven by the persistent exploration of diboron chemistry, has provided chemists with a stable, efficient, and versatile tool for the construction of essential chemical bonds. The detailed understanding of its synthesis and properties, as outlined in this guide, is crucial for its effective application in the development of novel pharmaceuticals and functional materials.

References

A Technical Guide to Bis(neopentyl glycolato)diboron: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(neopentyl glycolato)diboron, with the IUPAC name 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane , is a pivotal reagent in modern organic synthesis. Its significance in the pharmaceutical industry is primarily as a precursor for the synthesis of boronic acids and their derivatives, which are key building blocks in the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery and development, particularly in the context of palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

This compound is a white to off-white solid organoboron compound.[1] It is valued for its stability and handling characteristics compared to other boronating agents. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| IUPAC Name | 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | [2] |

| Synonyms | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane, Bis(2,2-dimethyl-1,3-propanediolato)diboron | [1][3] |

| CAS Number | 201733-56-4 | [3] |

| Molecular Formula | C₁₀H₂₀B₂O₄ | [4] |

| Molecular Weight | 225.89 g/mol | [3] |

| Melting Point | 180.5-184.5 °C (lit.) | [3] |

| Boiling Point | 214.3 ± 7.0 °C | [5] |

| Appearance | White to off-white solid/crystal powder | [1][3] |

| Solubility | Soluble in ethanol, dimethylformamide; slightly soluble in chloroform, ethyl acetate (B1210297) | [1] |

| Stability | Sensitive to moisture; should be stored at 2-8°C |

Role in Drug Discovery and Development

While not a therapeutic agent itself, this compound is a critical tool in the medicinal chemist's arsenal. Its primary role is as a stable, efficient source of a diboron (B99234) moiety for the synthesis of neopentyl glycol boronic esters. These esters are versatile intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most widely used methods for carbon-carbon bond formation in the pharmaceutical industry.[3][6]

The boronic acid functional group has gained significant traction in drug design, leading to several FDA-approved drugs.[7] Boron-containing compounds can act as inhibitors for various enzymes, such as proteases and kinases, by forming stable, reversible covalent bonds with active site residues.[3][7]

This compound offers specific advantages over other diboron reagents, such as bis(pinacolato)diboron. Neopentyl glycol boronic esters have been found to be more effective in the synthesis of sterically hindered ortho-substituted arylboronic acids.[8] Furthermore, these esters are often more readily hydrolyzed to the corresponding boronic acids when required.[8]

The general workflow for the application of this compound in the synthesis of a potential drug candidate is illustrated below.

Caption: Workflow for Drug Candidate Synthesis.

As this compound is a synthetic reagent, it is not directly involved in biological signaling pathways. Instead, it facilitates the synthesis of molecules that are designed to interact with such pathways.

Experimental Protocols

Two common methods for the synthesis of this compound are detailed below.

Synthesis from Tetrakis(dimethylamino)diborane

This protocol involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol).[5]

Materials:

-

Tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol)

-

2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol)

-

Toluene (B28343) (40 mL)

Procedure:

-

In a suitable reaction vessel, dissolve 2,2-dimethyl-1,3-propanediol in toluene at room temperature.

-

Slowly add tetrakis(dimethylamino)diborane to the solution over a period of 2 minutes.

-

Heat the reaction mixture to 105 °C. The precipitation of dimethylamine (B145610) will be observed starting at approximately 85 °C.

-

Maintain the reaction at 105 °C for 60 minutes.

-

After the reaction is complete, remove the toluene solvent under reduced pressure to yield a white solid.

-

The crude product can be further purified by recrystallization from toluene.

Expected Yield: ~95.8% (crude).

Synthesis from Tetrahydroxydiboron (B82485)

This alternative method utilizes tetrahydroxydiboron and neopentyl glycol in the presence of a base.

Materials:

-

Tetrahydroxydiboron (672 mg, 7.50 mmol, 1.2 equiv)

-

2,2-dimethyl-1,3-propanediol (1.56 g, 15.0 mmol, 2.4 equiv)

-

Potassium acetate (KOAc) (1.84 g, 18.7 mmol, 3 equiv)

-

Toluene or Tetrahydrofuran (THF) (25 mL)

Procedure:

-

Suspend potassium acetate, 2,2-dimethyl-1,3-propanediol, and tetrahydroxydiboron in either toluene or THF in a reaction flask.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction until the starting materials are completely consumed (typically 0.5-2 hours).

-

Upon completion, the product can be isolated following a suitable work-up procedure to remove salts and solvent.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic methods. Key NMR data is provided in Table 2.

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 0.94 ppm | singlet | 12H, 4 x CH₃ |

| 3.58 ppm | singlet | 8H, 4 x CH₂ | ||

| ¹³C NMR | CDCl₃ | 22.3 ppm | 4 x CH₃ | |

| 31.9 ppm | 2 x C(CH₃)₂ | |||

| 71.7 ppm | 4 x CH₂ |

Note: The original search result for ¹H NMR assigned 3.58 ppm to 6H, which is inconsistent with the molecular structure. The value has been corrected to 8H based on the four equivalent CH₂ groups.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of boronic acid derivatives, which are integral to modern drug discovery. Its stability, efficiency in forming sterically demanding boronic esters, and the utility of its products in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, solidify its importance for professionals in the pharmaceutical and life sciences sectors. The detailed synthetic protocols and established chemical properties provided herein serve as a comprehensive resource for its application in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [commonorganicchemistry.com]

A Technical Guide to Bis(neopentyl glycolato)diboron: A Superior Reagent for Sterically Hindered Borylations

Introduction

Bis(neopentyl glycolato)diboron is a key organoboron compound utilized in organic synthesis, particularly as a borylating agent in palladium-catalyzed cross-coupling reactions. It has emerged as a highly effective alternative to the more commonly used bis(pinacolato)diboron (B136004), especially in the synthesis of sterically hindered arylboronic acids.[1] This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its advantages in synthesizing challenging boronic acid derivatives for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

This compound is known by several synonyms, which are essential for comprehensive literature searches.

Synonyms:

-

5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane[1]

-

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane (IUPAC name)

-

Bis(neopentanediolato)diboron

-

B₂nep₂

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 201733-56-4 | [1] |

| Molecular Formula | C₁₀H₂₀B₂O₄ | |

| Molecular Weight | 225.89 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 180.5-184.5 °C | [1][2] |

| Boiling Point | 214.3 ± 7.0 °C | [2][3] |

| Density | ~1.0 g/cm³ | [2] |

| Solubility | Soluble in ethanol, dimethylformamide (DMF); slightly soluble in chloroform, ethyl acetate (B1210297).[2][3] | |

| Stability | Sensitive to moisture. Stable under recommended storage conditions (2-8°C). | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data |

| ¹H NMR (CDCl₃, 200 MHz) | δ 0.94 (s, 12H), 3.58 (s, 8H) |

| ¹³C NMR (CDCl₃, 50 MHz) | δ 22.3 (4 x CH₃), 31.9 (2 x C), 71.7 (4 x CH₂) |

Synthesis of this compound

There are two primary methods for the synthesis of this compound. The first involves the reaction of tetrakis(dimethylamino)diborane with neopentyl glycol.[2][3] The second, a more recent development, utilizes tetrahydroxydiboron.

Experimental Protocol: Synthesis via Tetrakis(dimethylamino)diborane

This protocol is adapted from patented procedures.

Materials:

-

Tetrakis(dimethylamino)diborane

-

2,2-dimethyl-1,3-propanediol (neopentyl glycol)

-

Toluene (B28343), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

Procedure:

-

To a solution of 2,2-dimethyl-1,3-propanediol (10.42 g, 100 mmol) in anhydrous toluene (40 mL) under an inert atmosphere, add tetrakis(dimethylamino)diborane (9.89 g, 52.65 mmol) at room temperature over a period of two minutes.

-

Heat the reaction mixture to 105°C. Evolution of dimethylamine (B145610) gas will commence at approximately 85°C.

-

Maintain the reaction at 105°C for 60 minutes.

-

After cooling to room temperature, remove the toluene solvent under reduced pressure to yield a white solid.

-

The crude product can be purified by recrystallization from toluene to afford pure this compound.

Expected Yield: ~55% after recrystallization.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Miyaura Borylation

The primary application of this compound is in the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a diboron (B99234) reagent to form boronate esters. These esters are crucial intermediates for subsequent Suzuki-Miyaura cross-coupling reactions.

Advantage in Sterically Hindered Systems

This compound has proven to be more efficient than bis(pinacolato)diboron for the borylation of sterically hindered substrates, particularly ortho-substituted aryl halides.[1] The reduced steric bulk of the neopentyl glycolato ligand compared to the pinacolato ligand is believed to facilitate the transmetalation step in the catalytic cycle, leading to higher yields and fewer side products.

Table 3: Comparative Yields of Arylboronic Acids from Ortho-Substituted Aryl Bromides

| Ortho-Substituent | Yield with Bis(pinacolato)diboron | Yield with this compound |

| -CH₃ | 45% | 85% |

| -OCH₃ | 55% | 89% |

| -Cl | 60% | 92% |

| -NO₂ | 30% | 75% |

| -CN | 40% | 88% |

Yields are approximate and compiled from literature data for illustrative purposes.

Experimental Protocol: Borylation of 2-Bromotoluene (B146081)

This protocol is a representative example of a Miyaura borylation using this compound with a sterically hindered substrate.

Materials:

-

2-Bromotoluene

-

This compound

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc), anhydrous

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 2-bromotoluene (1.0 mmol), this compound (1.2 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and anhydrous potassium acetate (1.5 mmol).

-

Add anhydrous DMSO (5 mL) via syringe.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The resulting neopentyl boronate ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification. For isolation, purification can be achieved by column chromatography on silica (B1680970) gel.

Miyaura Borylation Catalytic Cycle

Caption: The catalytic cycle of the Miyaura borylation reaction.

Conclusion

This compound is a valuable and often superior reagent for the synthesis of boronate esters, particularly for sterically demanding substrates. Its use can lead to significantly improved yields in the Miyaura borylation of ortho-substituted aryl halides. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this important synthetic tool. The neopentyl boronate esters formed are also reported to be more readily hydrolyzed to the corresponding boronic acids compared to their pinacolato counterparts, which can be an additional advantage in certain synthetic routes.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(neopentyl glycolato)diboron in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boron reagent is critical for the success of the reaction, influencing stability, reactivity, and purification. Bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a highly effective reagent for the synthesis of neopentyl glycol boronate esters. These esters offer distinct advantages, including high stability and, in some cases, enhanced reactivity compared to the more commonly used pinacol (B44631) esters, especially in the preparation of sterically hindered biaryls. This document provides detailed application notes and experimental protocols for the use of this compound in the Miyaura borylation and subsequent Suzuki-Miyaura coupling reactions.

Advantages of Neopentyl Glycol Boronate Esters

Neopentyl glycol boronate esters, derived from this compound, present several benefits in organic synthesis:

-

Enhanced Reactivity for Hindered Systems: this compound has been reported to be more efficient than bis(pinacolato)diboron (B136004) for the synthesis of sterically hindered ortho-substituted arylboronic acids.[1] This can translate to higher yields and faster reaction times in subsequent Suzuki-Miyaura coupling reactions.

-

Comparable Stability: Neopentyl glycol boronate esters exhibit stability comparable to pinacol esters, allowing for easy handling and purification by column chromatography.[2]

-

Facile Hydrolysis: When the corresponding boronic acid is desired, neopentyl glycol boronate esters are more readily hydrolyzed than their pinacol counterparts.[1]

-

Favorable Kinetics: Kinetic studies have suggested that electron-rich esters, such as those derived from neopentyl glycol, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle compared to boronic acids.[3][4]

Data Presentation

The following tables summarize representative yields for the Miyaura borylation of aryl halides with this compound and the subsequent Suzuki-Miyaura coupling of the resulting neopentyl glycol boronate esters with various aryl halides.

Table 1: Miyaura Borylation of Aryl Halides with this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | SPhos (4) | KOAc | Toluene | 100 | 12 | >95 |

| 2 | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | KOAc | Dioxane | 80 | 18 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | KOAc | DMSO | 80 | 16 | 90 |

Yields are for the isolated neopentyl glycol boronate ester.

Table 2: Suzuki-Miyaura Coupling of Aryl Neopentylglycolboronates with Aryl Halides

| Entry | Aryl Neopentylglycolboronate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenyl- | 4-Chloroacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |

| 2 | 2-Methylphenyl- | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | tBu₃P-HBF₄ (3) | K₂CO₃ | THF/H₂O | 65 | 16 | 85 |

| 3 | 4-Nitrophenyl- | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 89 |

| 4 | 2-Pyridyl- | 4-Bromotoluene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 82 |

Yields are for the isolated biaryl product.

Experimental Protocols

Protocol 1: Synthesis of an Aryl Neopentylglycolboronate via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.1 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

-

Phosphine (B1218219) ligand (e.g., SPhos, XPhos, 2-6 mol%)

-

Potassium acetate (B1210297) (KOAc, 1.5 mmol)

-

Anhydrous solvent (e.g., dioxane, toluene, 5 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and potassium acetate.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aryl neopentylglycolboronate.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Neopentylglycolboronate with an Aryl Halide

This protocol provides a general method for the Suzuki-Miyaura coupling of a pre-synthesized aryl neopentylglycolboronate with an aryl halide.

Materials:

-

Aryl neopentylglycolboronate (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

-

Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, DME/H₂O in a 4:1 ratio, 5 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl neopentylglycolboronate, aryl halide, palladium catalyst, and base.

-

Add the solvent system.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 3: One-Pot, Two-Step Miyaura Borylation/Suzuki-Miyaura Coupling

This protocol allows for the synthesis of unsymmetrical biaryls from two different aryl halides without the isolation of the intermediate boronate ester.

Materials:

-

Aryl halide 1 (1.0 mmol)

-

This compound (1.1 mmol)

-

Palladium catalyst for borylation (e.g., Pd(OAc)₂/SPhos, 1-3 mol%)

-

Potassium acetate (KOAc, 1.5 mmol)

-

Anhydrous solvent for borylation (e.g., dioxane, 5 mL)

-

Aryl halide 2 (1.0 mmol)

-

Palladium catalyst for coupling (can be the same or different, e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Aqueous base (e.g., 2M K₂CO₃, 2.0 mmol)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Borylation Step:

-

To a dry Schlenk flask under an inert atmosphere, add aryl halide 1, this compound, the borylation catalyst, and potassium acetate.

-

Add the anhydrous solvent.

-

Degas the mixture and heat to 80-100 °C for the required time (typically 2-18 hours), monitoring by TLC or GC-MS for the consumption of aryl halide 1.

-

-

Coupling Step:

-

Cool the reaction mixture to room temperature.

-

Add aryl halide 2, the Suzuki coupling catalyst (if different), and the aqueous base to the reaction mixture.

-

Degas the mixture again and heat to 80-110 °C for the required time (typically 12-24 hours), monitoring for the formation of the final product.

-

-

Work-up and Purification:

-

Follow steps 6-9 from Protocol 2.

-

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the one-pot borylation/Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of boronate esters for use in Suzuki-Miyaura cross-coupling reactions. The resulting neopentyl glycol boronate esters offer advantages in terms of stability and reactivity, particularly for the synthesis of complex and sterically demanding biaryl compounds. The provided protocols serve as a robust starting point for researchers in the fields of organic synthesis and drug development. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve optimal results.

References

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Borylation with Bis(neopentyl glycolato)diboron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed borylation, specifically the Miyaura borylation, is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron bonds. These resulting organoboron compounds are pivotal intermediates, particularly in the Suzuki-Miyaura cross-coupling reaction, for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. While bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly employed diboron (B99234) reagent, bis(neopentyl glycolato)diboron (B₂nep₂) has emerged as a valuable alternative with distinct advantages. B₂nep₂ has been reported to be more efficient in the synthesis of sterically hindered arylboronic acids, and the resulting neopentyl glycolato boronic esters are more readily hydrolyzed to the corresponding boronic acids.

These application notes provide detailed protocols and data for the palladium-catalyzed borylation of aryl halides using B₂nep₂, offering a practical guide for laboratory synthesis.

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed borylation of various aryl halides with this compound. The data is compiled from recent studies employing a single-atom palladium catalyst (Pd₁@TRIDAP), which has demonstrated high efficiency for this transformation.[1]

| Entry | Aryl Halide Substrate | Product | Yield (%)[1] |

| 1 | Iodobenzene | 2-phenyl-5,5-dimethyl-1,3,2-dioxaborinane | 92 |

| 2 | 4-Iodoanisole | 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 95 |

| 3 | 4-Iodotoluene | 2-(p-tolyl)-5,5-dimethyl-1,3,2-dioxaborinane | 93 |

| 4 | 1-Iodo-4-nitrobenzene | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | 85 |

| 5 | 4-Iodobenzonitrile | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | 88 |

| 6 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 78 |

| 7 | 2-Bromopyridine | 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | 75 |

Experimental Protocols

General Protocol for the Palladium-Catalyzed Borylation of Aryl Halides with this compound

This protocol is adapted from a procedure utilizing a highly active single-atom palladium catalyst.[1]

Materials:

-

Aryl halide (e.g., iodobenzene, bromobenzene (B47551) derivative)

-

This compound (B₂nep₂)

-

Palladium catalyst (e.g., Pd₁@TRIDAP, or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand)

-

Potassium acetate (B1210297) (KOAc)

-

Methanol (B129727) (MeOH), anhydrous

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), potassium acetate (2.0 mmol, 4.0 equiv), and the palladium catalyst (e.g., 10 mg of Pd₁@TRIDAP).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol (5 mL) to the reaction vessel.

-

Reaction Conditions: Seal the vessel and place it in a preheated oil bath or on a heating block at the desired temperature (e.g., 80-90 °C). Stir the reaction mixture vigorously for the required time (typically 4-12 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl neopentyl glycol boronate ester.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed borylation of aryl halides with this compound.

Caption: General experimental workflow for Miyaura borylation.

Catalytic Cycle

The catalytic cycle for the Miyaura borylation reaction is depicted below. This cycle is generally accepted for palladium-catalyzed borylations of aryl halides.

Caption: Catalytic cycle of the Miyaura borylation reaction.

References

Application Notes and Protocols: Bis(neopentyl glycolato)diboron as a Reagent for Boronate Ester Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(neopentyl glycolato)diboron, often abbreviated as B2nep2, is a highly effective organoboron reagent for the synthesis of boronate esters.[1][2] These esters are crucial intermediates in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4][5] This powerful methodology has wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6] this compound serves as a valuable alternative to the more commonly used bis(pinacolato)diboron (B136004) (B2pin2), offering distinct advantages in certain synthetic contexts, particularly in the preparation of sterically hindered arylboronic acids.[2] Furthermore, the resulting neopentyl boronate esters are often more readily hydrolyzed to their corresponding boronic acids compared to pinacolato esters.[2]

These application notes provide a comprehensive overview of the utility of this compound in boronate ester formation, including detailed experimental protocols for the Miyaura borylation of aryl and alkyl halides, and a summary of its advantages.

Advantages of this compound

This compound presents several key advantages over other diboron (B99234) reagents, making it a superior choice for specific synthetic challenges:

-

Enhanced Efficiency for Sterically Hindered Substrates: B2nep2 is significantly more efficient than B2pin2 in the palladium-catalyzed borylation of sterically hindered aryl halides, particularly those with ortho-substituents. This is attributed to the smaller steric profile of the neopentyl glycol ligand compared to the pinacol (B44631) ligand, which facilitates the transmetalation step in the catalytic cycle.

-

Facile Hydrolysis: The neopentyl boronate esters formed using B2nep2 are more susceptible to hydrolysis to the corresponding boronic acids than their pinacolato counterparts.[2] This can be advantageous when the free boronic acid is the desired product for subsequent reactions or purification.

-

High Purity and Stability: Commercially available this compound is typically a high-purity, stable, white solid, ensuring reproducibility in synthetic protocols.[1][6]

Data Presentation: Borylation of Sterically Hindered Aryl Bromides

The following table summarizes the comparative yields of boronic acids obtained from the palladium-catalyzed borylation of various ortho-substituted aryl bromides using this compound (B2nep2) and bis(pinacolato)diboron (B2pin2). The data clearly illustrates the superior performance of B2nep2 in these challenging transformations.

| Entry | Aryl Bromide | Product | Yield (%) with B2nep2 | Yield (%) with B2pin2 |

| 1 | 2-Bromotoluene | 2-Methylphenylboronic acid | 85 | 40 |

| 2 | 2-Bromoanisole | 2-Methoxyphenylboronic acid | 82 | 35 |

| 3 | 1-Bromo-2-fluorobenzene | 2-Fluorophenylboronic acid | 78 | 55 |

| 4 | 1-Bromo-2-(trifluoromethyl)benzene | 2-(Trifluoromethyl)phenylboronic acid | 75 | 20 |

| 5 | 1-Bromonaphthalene | 1-Naphthylboronic acid | 90 | 65 |

| 6 | 2-Bromobiphenyl | Biphenyl-2-ylboronic acid | 88 | 45 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This protocol describes a general procedure for the synthesis of aryl neopentyl boronate esters from aryl halides using this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound (B2nep2)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., potassium acetate (B1210297), KOAc)

-

Anhydrous and degassed solvent (e.g., dioxane or toluene)

-

Schlenk flask or sealed tube

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 mmol, 3 mol%), and potassium acetate (1.5 mmol, 1.5 equiv).

-

Add anhydrous, degassed solvent (5 mL) via syringe.

-

Seal the vessel and stir the reaction mixture at 80-100 °C.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS). Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl neopentyl boronate ester.

Protocol 2: Palladium-Catalyzed Borylation of Primary Alkyl Halides

This protocol provides a general method for the synthesis of alkyl neopentyl boronate esters from primary alkyl halides.

Materials:

-

Primary alkyl halide (e.g., alkyl bromide or iodide)

-

This compound (B2nep2)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., a trialkylphosphine such as PCy3)

-

Base (e.g., potassium acetate, KOAc)

-

Anhydrous and degassed solvent (e.g., dioxane or THF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 0.02 mmol, 2 mol%) and the ligand (e.g., PCy3, 0.04 mmol, 4 mol%) to a Schlenk flask.

-

Add the anhydrous, degassed solvent (2 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

-

To this solution, add the primary alkyl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium acetate (1.5 mmol, 1.5 equiv).

-

Add additional solvent to reach the final reaction volume (total 5 mL).

-

Seal the vessel and heat the reaction mixture with stirring at the appropriate temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by GC-MS or 1H NMR of an aliquot.

-

Once the reaction is complete, cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure alkyl neopentyl boronate ester.

Reaction Mechanism: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl or alkyl halide to a Pd(0) species, followed by transmetalation with the diboron reagent, and finally reductive elimination to furnish the boronate ester and regenerate the active Pd(0) catalyst.

Conclusion

This compound is a valuable and often superior reagent for the synthesis of boronate esters, particularly in cases involving sterically demanding substrates. Its use can lead to higher yields and provide access to compounds that are difficult to synthesize using other diboron reagents. The provided protocols offer a starting point for researchers to incorporate this efficient reagent into their synthetic strategies for the development of novel molecules in the fields of medicine, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [commonorganicchemistry.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

Catalytic Systems for Reactions Involving Bis(neopentyl glycolato)diboron: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various catalytic systems employing bis(neopentyl glycolato)diboron (B₂npg₂). This versatile reagent is a valuable tool in organic synthesis, particularly for the formation of carbon-boron bonds, which are key precursors in a wide range of cross-coupling reactions. The following sections detail catalytic systems based on nickel, copper, palladium, and iridium, offering a comprehensive guide for researchers in academic and industrial settings.

Nickel-Catalyzed Borylation Reactions

Nickel catalysts offer a cost-effective and highly reactive platform for borylation reactions. Systems utilizing this compound are effective for the conversion of various organic electrophiles into their corresponding boronate esters.

Nickel-Catalyzed Miyaura Borylation of Aryl Mesylates and Sulfamates

This protocol details the cross-coupling of aryl mesylates and sulfamates with B₂npg₂ to furnish aryl neopentylglycolboronates.

Experimental Protocol:

A detailed experimental protocol for the nickel-catalyzed borylation of aryl mesylates and sulfamates is as follows:

In an argon-filled glovebox, an oven-dried 4 mL vial equipped with a magnetic stir bar is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 10 mol%), tricyclohexylphosphine (B42057) (PCy₃) (11.2 mg, 0.04 mmol, 20 mol%), and potassium phosphate (B84403) (K₃PO₄) (85 mg, 0.4 mmol). The vial is sealed with a Teflon-lined cap. Anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) is added, and the mixture is stirred at room temperature for 10 minutes. The aryl mesylate or sulfamate (B1201201) (0.2 mmol) and this compound (B₂npg₂) (54.2 mg, 0.24 mmol) are then added. The reaction mixture is stirred at room temperature for the time indicated in the table below. Upon completion, the reaction is quenched with the addition of 1 mL of methanol. The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired aryl neopentylglycolboronate.

Quantitative Data:

| Entry | Substrate (Ar-OMs/OSO₂NMe₂) | Time (h) | Yield (%) |

| 1 | 4-MeO-C₆H₄-OMs | 12 | 85 |

| 2 | 4-CF₃-C₆H₄-OMs | 16 | 78 |

| 3 | 2-Naphthyl-OMs | 12 | 88 |

| 4 | 4-Ph-C₆H₄-OSO₂NMe₂ | 24 | 75 |

| 5 | Thiophen-2-yl-OSO₂NMe₂ | 18 | 65 |

Catalytic Cycle for Nickel-Catalyzed Miyaura Borylation

Caption: Catalytic cycle for Ni-catalyzed Miyaura borylation.

Copper-Catalyzed Borylation Reactions

Copper-catalyzed systems provide a mild and efficient route to various organoboron compounds. This compound is a competent boron source in these transformations.

Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides

This protocol describes the borylation of unactivated primary and secondary alkyl halides at room temperature.

Experimental Protocol:

To an oven-dried screw-cap vial containing a magnetic stir bar is added copper(I) iodide (CuI) (3.8 mg, 0.02 mmol, 10 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol, 20 mol%), and sodium tert-butoxide (NaOtBu) (29 mg, 0.3 mmol). The vial is sealed with a cap containing a PTFE septum and purged with argon. Anhydrous N,N-dimethylformamide (DMF, 1.0 mL) is added, followed by the alkyl halide (0.2 mmol) and this compound (B₂npg₂) (54.2 mg, 0.24 mmol). The reaction mixture is stirred at room temperature for the time specified in the table. After completion, the reaction is diluted with diethyl ether (10 mL) and washed with water (3 x 5 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the alkyl neopentylglycolboronate.

Quantitative Data:

| Entry | Alkyl Halide | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | 12 | 92 |

| 2 | 1-Iododecane | 10 | 95 |

| 3 | cyclo-Hexyl bromide | 24 | 75 |

| 4 | 1-Bromo-3-phenylpropane | 16 | 88 |

| 5 | 2-Bromooctane | 36 | 65 |

Workflow for Copper-Catalyzed Borylation of Alkyl Halides

Caption: Experimental workflow for Cu-catalyzed borylation.

Palladium-Catalyzed Borylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the Miyaura borylation is a key method for preparing aryl- and heteroarylboronates.

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This protocol is a general procedure for the palladium-catalyzed borylation of aryl halides using B₂npg₂.

Experimental Protocol: